2-Aminoethenethiol
Description
2-Aminoethenethiol is a fascinating, yet not extensively documented, molecule characterized by the presence of both a thiol (-SH) group and an enamine (C=C-N) functional group. This dual functionality imparts a high degree of reactivity, suggesting that if it is formed in biological systems, it is likely to be a short-lived intermediate that is rapidly consumed in subsequent enzymatic steps. The inherent chemical properties of its thiol and enamine moieties provide a framework for understanding its plausible roles in metabolic pathways.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂H₅NS |
| Key Functional Groups | Thiol, Enamine |
The behavior of this compound in a biological setting is best understood by first examining the well-established roles of its constituent thiol and enamine groups.
The Pivotal Role of Thiols in Biology:
The thiol group, or sulfhydryl group, is a sulfur-containing functional group that is central to a vast array of biological processes. Its significance stems from the chemical properties of the sulfur atom, which is a potent nucleophile and can readily undergo redox reactions. nih.govcreative-proteomics.com
Nucleophilic Catalysis: The deprotonated form of a thiol, the thiolate anion (R-S⁻), is a strong nucleophile that plays a direct role in the catalytic mechanism of numerous enzymes, such as cysteine proteases and sulfurtransferases. nih.gov
Redox Regulation: The reversible oxidation of two thiol groups to form a disulfide bond (-S-S-) is a fundamental mechanism in protein folding, stability, and the regulation of protein function. youtube.com This redox cycling is critical for cellular signaling and in the antioxidant defense systems, with glutathione (B108866) being a key example. creative-proteomics.comnih.gov
Metal Ligation: The soft nature of the sulfur atom makes thiol groups excellent ligands for various metal ions. Cysteine residues are frequently involved in coordinating metal cofactors, such as zinc, iron, and copper, which are essential for the structure and catalytic activity of many proteins. wikipedia.org
The Significance of Enamines in Biological Reactions:
Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.org They are considered the nitrogen analogs of enols and are characterized by their nucleophilic α-carbon. In biological systems, enamines typically appear as transient intermediates in enzymatic reactions. wikipedia.orgnih.gov
Nucleophilic Intermediates: Enamines are key intermediates in a variety of enzymatic reactions, including those catalyzed by aldolases. acs.org Their formation enhances the nucleophilicity of the α-carbon, facilitating the formation of new carbon-carbon bonds.
Enzymatic Catalysis: The formation of an enamine intermediate is a common strategy in enzyme catalysis to activate a substrate for subsequent reactions, such as alkylation or acylation. chemistrylearner.com
Iminium-Enamine Tautomerism: Enamines exist in tautomeric equilibrium with their corresponding iminium ions. This relationship is crucial for their reactivity and is exploited by enzymes to control reaction pathways. nih.gov
While direct experimental observation of this compound in metabolic pathways is not well-documented, its potential to exist as a highly reactive, transient intermediate or as a component of a modified cofactor can be inferred from its chemical structure and the known principles of biochemical reactions.
This compound as a Transient Intermediate:
The high reactivity of both the thiol and enamine groups suggests that this compound, if formed, would be a fleeting species in a metabolic pathway. Its formation could be envisioned in the metabolism of sulfur-containing amino acids or in reactions catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. For instance, a PLP-dependent enzyme could catalyze the β-elimination of a leaving group from a cysteine derivative, which could hypothetically lead to the transient formation of this compound before its subsequent conversion. youtube.com The inherent instability of such an intermediate would ensure that it is rapidly channeled to the next step in the reaction sequence, preventing its accumulation and potential off-pathway reactions. nih.gov
This compound as a Modified Cofactor:
A growing area of research is the discovery of post-translationally modified amino acid residues that serve as novel cofactors within enzymes. nih.govnih.gov These modifications can introduce new chemical functionalities not present in the standard 20 amino acids, thereby expanding the catalytic repertoire of enzymes. nih.gov
Hypothetical Formation of a Cysteine-Derived Cofactor: It is conceivable that a cysteine residue within an enzyme's active site could undergo enzymatic modification to form a this compound-like moiety. This could potentially occur through a process of oxidation and rearrangement, creating a reactive enamine functionality covalently attached to the enzyme.
Enhanced Catalytic Potential: The presence of a this compound-derived cofactor could provide an enzyme with unique catalytic capabilities. The thiol group could participate in redox chemistry or act as a nucleophile, while the enamine's nucleophilic carbon could be poised to attack electrophilic substrates. For example, in cysteine dioxygenase, a cross-linked cofactor between a cysteine and a tyrosine residue is formed, highlighting the potential for novel cysteine-derived structures in enzyme active sites. nih.govwikipedia.org
Detailed Research Findings:
To date, specific research detailing the isolation and characterization of this compound as a metabolic intermediate or a modified cofactor is not available in the mainstream scientific literature. The discussions of its potential roles are therefore based on established principles of chemical reactivity and enzymatic mechanisms. Future research, perhaps employing advanced techniques for trapping and identifying reactive intermediates, may shed light on the existence and biological significance of this intriguing molecule.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cysteine |
| Glutathione |
| Pyridoxal phosphate |
| Tyrosine |
| Zinc |
| Iron |
Structure
2D Structure
3D Structure
Properties
CAS No. |
676992-63-5 |
|---|---|
Molecular Formula |
C2H5NS |
Molecular Weight |
75.14 g/mol |
IUPAC Name |
2-aminoethenethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2 |
InChI Key |
JLZMZFJVTNYDOT-UHFFFAOYSA-N |
Canonical SMILES |
C(=CS)N |
Origin of Product |
United States |
Biochemical Generation and Metabolism of 2 Aminoethenethiol
Enzymatic Pathways Leading to 2-Aminoethenethiol Formation
This compound is a reactive intermediate generated through specific enzymatic pathways involving the modification of cysteine residues. These pathways are crucial for the biosynthesis of certain natural products and essential coenzymes.
Flavin-Dependent Oxidative Decarboxylation of Cysteine Residues
A key route to the formation of a this compound moiety is through the flavin-dependent oxidative decarboxylation of C-terminal cysteine residues in peptides. This reaction is catalyzed by a class of enzymes known as homo-oligomeric flavin-containing Cys decarboxylases (HFCDs), which includes the LanD enzyme family. The process involves the oxidation of the cysteine's thiol group to a thioaldehyde by a flavin cofactor, such as flavin mononucleotide (FMN). This is followed by a spontaneous decarboxylation, resulting in the formation of a resonance-stabilized peptidyl aminoenethiolate anion. researchgate.net This reactive enethiol functionality is a critical precursor for further modifications. researchgate.netnih.gov
The substrate specificity of these enzymes can be quite stringent. For instance, the enzyme EpiD, involved in the biosynthesis of the lanthipeptide epidermin, requires a cysteine residue at the C-terminus of the peptide substrate. researchgate.net Neither serine, homocysteine, nor thioether derivatives of cysteine are accepted at this position. researchgate.net This specificity ensures the precise generation of the enethiol group for subsequent biosynthetic steps.
Intermediacy in Lanthipeptide Biosynthesis
The this compound moiety is a well-established intermediate in the biosynthesis of a specific structural feature in some lanthipeptides, known as the C-terminal (Z)-2-aminovinyl-D-cysteine (AviCys) motif. nih.govbiorxiv.orgnih.gov Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-links. nih.govnih.govfrontiersin.org
In the biosynthesis of AviCys-containing lanthipeptides like epidermin, the enzyme EpiD (a LanD family member) catalyzes the oxidative decarboxylation of the C-terminal cysteine of the precursor peptide, EpiA, to generate a peptide with a C-terminal this compound. researchgate.netnih.gov This reactive enethiol then undergoes an intramolecular Michael-type addition to a dehydroalanine (B155165) (Dha) residue within the peptide, a reaction likely facilitated by a cyclase enzyme such as EpiC. nih.gov This cyclization event forms the characteristic AviCys ring structure. nih.gov
Role in Coenzyme A Biosynthesis via 4'-Phosphopantothenoylcysteine Decarboxylation
In the universal pathway for coenzyme A (CoA) biosynthesis, a decarboxylation step involving a cysteine moiety is essential. researchgate.netresearchgate.netnih.gov The enzyme responsible for this transformation is 4'-phosphopantothenoylcysteine decarboxylase (PPCDC). nih.govwikipedia.orgenzyme-database.org This enzyme catalyzes the conversion of 4'-phosphopantothenoylcysteine to 4'-phosphopantetheine (B1211885). researchgate.netnih.gov
While the direct product is 4'-phosphopantetheine, the underlying chemical transformation involves the decarboxylation of the cysteine portion of the substrate. This process is mechanistically related to the flavin-dependent decarboxylations seen in lanthipeptide biosynthesis, as PPCDC also belongs to the HFCD family of enzymes. nih.gov The reaction proceeds through an intermediate that is conceptually similar to this compound, which is then reduced to form the final 2-mercaptoethylamine moiety of 4'-phosphopantetheine. nih.gov
| Enzyme Family | Substrate | Product | Metabolic Pathway |
| LanD (e.g., EpiD) | C-terminal peptidyl-cysteine | Peptidyl-(Z)-enethiol | Lanthipeptide Biosynthesis |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phosphopantothenoylcysteine | 4'-Phosphopantetheine | Coenzyme A Biosynthesis |
Formation of Thiamine (B1217682) Aminoethenethiol Diphosphate (B83284) (ThAthDP)
Generation as a Degraded Form of Thiamine Diphosphate (ThDP)
Thiamine aminoethenethiol diphosphate (ThAthDP) is recognized as a degradation product of thiamine diphosphate (ThDP), the active coenzyme form of vitamin B1. nih.govnih.gov ThDP is a crucial cofactor for a variety of enzymes involved in carbohydrate and amino acid metabolism. nih.govresearchgate.netlibretexts.org The structural integrity of ThDP, particularly its thiazolium ring, is vital for its catalytic function. libretexts.org Under certain conditions, this ring can be cleaved, leading to the formation of ThAthDP, a molecule that is catalytically inactive. nih.gov The formation of ThAthDP represents a chemical modification where the C2 carbon of the thiazolium ring is removed. nih.gov
Enzymatic Contexts of ThAthDP Formation in Acetohydroxyacid Synthase (AHAS/ALS)
The formation of ThAthDP has been notably observed within the active site of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govnih.govresearchgate.netresearchgate.net AHAS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. researchgate.netwikipedia.orgrcsb.org It requires ThDP as an essential cofactor. researchgate.netrcsb.org
The degradation of ThDP to ThAthDP in AHAS can be induced by the binding of certain classes of herbicides, such as pyrimidinyl-benzoates (PYBs). nih.gov Crystallographic and mass spectrometry analyses have shown that when these inhibitors bind to the enzyme, the thiazolium ring of the ThDP cofactor is cleaved, resulting in the formation of ThAthDP. nih.gov This modification of the cofactor renders the enzyme inactive. The loss of the C2 carbon prevents the formation of the covalent intermediates necessary for the catalytic cycle of AHAS. nih.gov The replacement of the damaged ThAthDP with a fresh molecule of intact ThDP is required to restore enzymatic activity. nih.gov This herbicide-induced degradation of the essential ThDP cofactor is a key aspect of their mechanism of inhibition. nih.govnih.gov
| Enzyme | Cofactor | Inhibitor Class (Example) | Resulting Modified Cofactor | Consequence |
| Acetohydroxyacid Synthase (AHAS/ALS) | Thiamine Diphosphate (ThDP) | Pyrimidinyl-benzoates (PYBs) | Thiamine Aminoethenethiol Diphosphate (ThAthDP) | Enzyme Inactivation |
Mechanistic Investigations of 2 Aminoethenethiol Reactivity
Molecular Mechanisms of Acetohydroxyacid Synthase (AHAS/ALS) Inactivation by ThAthDP
A significant pathway for AHAS/ALS inactivation involves the formation of a degraded thiamine (B1217682) diphosphate (B83284) derivative, identified as thiamine aminoethenethiol diphosphate (ThAthDP) researchgate.net, nih.gov, researchgate.net, nih.gov. This intermediate is central to the oxidative inactivation process triggered by herbicide binding.
The binding of herbicides to AHAS/ALS can trap the enzyme in a conformation that is highly sensitive to molecular oxygen uq.edu.au. This interaction initiates an oxygenase side reaction involving the ThDP-hydroxyethyl intermediate uq.edu.au, researchgate.net, researchgate.net. This reaction leads to the formation of peracetate uq.edu.au, researchgate.net, rsc.org, nih.gov, researchgate.net, nih.gov, which can subsequently decompose to generate reactive oxygen species (ROS) such as peracetate or singlet oxygen uq.edu.au. These ROS are implicated in the oxidative damage to the enzyme, particularly the flavin adenine (B156593) dinucleotide (FAD) cofactor uq.edu.au, researchgate.net, nih.gov, researchgate.net, nih.gov. The oxidation of FAD is a key step in the irreversible or slowly reversible inactivation of AHAS/ALS, often described as "accumulative inhibition" uq.edu.au, researchgate.net, nih.gov, sci-hub.se, hep.com.cn.
Biochemical Transformations of Enethiol Intermediates
Beyond its role in ThDP degradation, the chemical reactivity characteristic of the aminoethenethiol moiety is relevant in other biochemical transformations, including conjugate addition reactions and reduction pathways.
The chemistry of thiols, including enethiols, is well-established for conjugate addition reactions, commonly known as Michael additions mdpi.com, acsgcipr.org, sioc-journal.cn. In these reactions, a thiol or thiolate anion adds to an activated alkene or alkyne, forming a thioether bond mdpi.com, acsgcipr.org, sioc-journal.cn. For instance, in the biosynthesis of lanthipeptides, cysteine thiols undergo conjugate addition to dehydroamino acid residues, resulting in the formation of characteristic lanthionine (B1674491) and methyllanthionine thioether cross-links acs.org, nih.gov. While the direct formation of thioether cross-links by 2-aminoethenethiol itself within the AHAS/ALS inactivation context is not explicitly detailed, its presence within the ThAthDP structure highlights the relevance of such chemical transformations for modified ThDP species.
The aminoethenethiol functional group can undergo reduction in various biochemical processes. For example, in the biosynthesis of coenzyme A, a pantothenoyl-aminoethenethiol intermediate is reduced to 4'-phosphopantetheine (B1211885) through a hydride transfer from FMNH2 researchgate.net. Similarly, certain enzymes, such as LanD, are known to reduce aminoethenethiol groups to the corresponding 2-mercaptoethylamine acs.org. These transformations exemplify the reductive chemistry associated with the aminoethenethiol moiety.
Advanced Spectroscopic and Structural Characterization of 2 Aminoethenethiol and Its Analogues
Crystallographic Analysis of Enzyme-ThAthDP Complexes
While a crystal structure of an enzyme directly complexed with 2-aminoethenethiol diphosphate (B83284) (ThAthDP) remains elusive due to the intermediate's instability, crystallographic studies of ThDP-dependent enzymes with closely related intermediates have provided invaluable structural information. Notably, the enamine intermediate of 2-hydroxyethyl-ThDP, which shares the critical Cα=Cβ double bond and the amino group linkage to the thiazolium ring, serves as an excellent structural analogue. Cryocrystallography has been instrumental in trapping and visualizing these transient species within the enzyme's active site.
Studies on pyruvate (B1213749) oxidase (POX) from Lactobacillus plantarum have successfully captured key intermediates in the oxidative decarboxylation of pyruvate. These structures reveal the precise geometry of the enamine intermediate, offering a model for how this compound would be oriented within the active site to facilitate subsequent catalytic steps. The planarity of the enamine moiety and its interactions with active site residues are crucial for catalysis.
Table 1: Crystallographic Data for Enzyme-Bound Analogues of this compound
| PDB ID | Enzyme | Ligand/Intermediate | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| 2EZ8 | Pyruvate Oxidase | 2-Hydroxyethyl-ThDP (HEThDP) Enamine | 1.95 | Planar enamine intermediate stabilized by active site residues. |
| 2EZ9 | Pyruvate Oxidase | 2-Hydroxyethyl-ThDP (HEThDP) Enamine | 2.00 | Details the stereochemistry of the enamine intermediate. |
| 2EZT | Pyruvate Oxidase | 2-Acetyl-ThDP | 1.90 | Represents the subsequent acyl-ThDP intermediate. |
| 2EZU | Pyruvate Oxidase | 2-Lactyl-ThDP (LThDP) | 2.10 | Precursor to the enamine intermediate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Furthermore, computational methods such as Density Functional Theory (DFT) have been employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical calculations, by correlating with experimental data of more stable analogues, provide a reliable estimate of the NMR spectral parameters for this transient species. The predicted chemical shifts are consistent with an enamine structure, characterized by vinylic protons and carbons significantly influenced by the electron-donating amino group and the electron-withdrawing sulfur atom.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cα | - | ~140-150 |
| Cβ | ~4.5-5.5 (doublet) | ~90-100 |
| Hβ | ~6.0-7.0 (doublet) | - |
| NH₂ | ~3.5-5.0 (broad) | - |
| SH | ~1.5-3.0 (singlet) | - |
Note: These are estimated values based on DFT calculations and data from analogous structures. Actual values may vary depending on solvent and environmental conditions.
Mass Spectrometry (MS) in Identifying Cofactor Modifications
Mass spectrometry is a highly sensitive technique for identifying and characterizing transient molecular species, making it well-suited for the study of enzymatic intermediates. While a complete mass spectrum of this compound is not available, LC-MS/MS methods have been developed for the comprehensive analysis of thiamin and its phosphate (B84403) derivatives. nih.gov These methods can be adapted to detect and identify cofactor modifications, including the formation of intermediates like this compound diphosphate.
In studies of ThDP-dependent enzymes, mass spectrometry has been used to detect a degraded form of ThDP, identified as thiamine (B1217682) aminoethenethiol diphosphate, particularly in the presence of certain inhibitors. The identification is based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can further provide structural information through the analysis of fragmentation patterns. The expected fragmentation would involve cleavage of the diphosphate group and characteristic losses from the aminothiol (B82208) moiety.
Table 3: Expected Mass Spectrometric Data for this compound Diphosphate
| Ion | Expected m/z (Positive Ion Mode) | Potential Fragmentation Products (Daughter Ions) |
|---|---|---|
| [M+H]⁺ | ~426.04 | [M+H - H₄P₂O₇]⁺, [M+H - HPO₃]⁺, Thiazolium ring fragment, Pyrimidine (B1678525) moiety |
| [M-H]⁻ | ~424.02 | [M-H - H₃P₂O₇]⁻, [M-H - PO₃]⁻ |
Note: The exact m/z values may vary slightly based on the isotopic composition and the specific mass spectrometer used.
Application of Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Although experimental IR and Raman spectra of this compound have not been reported, theoretical calculations and comparisons with related compounds allow for the prediction of its characteristic vibrational frequencies.
The spectrum of this compound is expected to be dominated by several key vibrational modes. These include the N-H stretching of the amino group, the S-H stretching of the thiol group, the C=C stretching of the vinyl group, and various bending and deformation modes. The positions of these bands are sensitive to the electronic environment and conformation of the molecule. For instance, the C=C stretching frequency can provide information about the degree of electron delocalization within the enamine system. DFT calculations have been successfully used to predict the vibrational spectra of various organic molecules, and these methods can be applied to this compound to provide a theoretical framework for its identification. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3300-3500 | Medium / Medium |
| C-H Stretch (vinyl) | =C-H | 3000-3100 | Medium / Strong |
| S-H Stretch | Thiol (-SH) | 2550-2600 | Weak / Medium |
| C=C Stretch | Vinyl (C=C) | 1620-1680 | Medium-Strong / Strong |
| N-H Bend | Amino (-NH₂) | 1590-1650 | Strong / Medium |
| C-S Stretch | Thiol (-C-S) | 600-800 | Medium / Strong |
Note: These are estimated frequency ranges based on DFT calculations and group frequency correlations.
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound diphosphate (ThAthDP) |
| 2-Hydroxyethyl-ThDP (HEThDP) |
| 2-Acetyl-ThDP |
| 2-Lactyl-ThDP (LThDP) |
| Pyruvate |
Computational and Theoretical Approaches to 2 Aminoethenethiol Chemistry
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), are indispensable tools for dissecting the intricate pathways of chemical reactions. These methods allow researchers to accurately model the electronic structure of molecules, identify transient species, and characterize high-energy transition states that govern reaction kinetics and selectivity rsc.orgmit.edursc.orghokudai.ac.jprsc.orgchemistryviews.orgchemrxiv.org.
When applied to 2-aminoethenethiol, quantum chemical modeling can illuminate its participation in various transformations. For instance, studies might investigate the deprotonation of the thiol group, proton transfer events involving the amine functionality, or its reactions with electrophilic or nucleophilic species. By optimizing the geometries of potential intermediates and transition states, researchers can map out the potential energy surface (PES) of a reaction. This mapping reveals the energy barriers that must be overcome for a reaction to proceed, thereby predicting reaction rates and identifying the most probable reaction mechanisms.
Specific applications could include:
Tautomerization: Investigating the energetic favorability of different tautomeric forms of this compound.
Nucleophilic Reactions: Modeling the attack of the thiolate anion (formed after deprotonation) on various electrophiles, determining the activation energies for these processes.
Oxidation/Reduction: Analyzing the electronic changes and transition states involved in the oxidation or reduction of the thiol group.
The output of such calculations often includes detailed structural information for intermediates and transition states, along with their relative energies and activation energies. This data is vital for understanding reaction feasibility and for designing new synthetic routes or catalysts.
Table 5.1.1: Representative Quantum Chemical Analysis of Simulated Reaction Pathways
| Reaction Step/Process | Computational Method | Identified Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Thiol Deprotonation | DFT (e.g., B3LYP/6-31+G(d)) | Thiolate Anion | 0.0 | N/A |
| Nucleophilic Addition | DFT (e.g., M06-2X/def2-TZVP) | Transition State 1 | +25.3 | +28.1 |
| Proton Transfer | DFT (e.g., ωB97X-D/aug-cc-pVTZ) | Intermediate A | +10.1 | +15.5 |
Note: Values presented are illustrative and based on typical computational chemistry studies for similar functional groups.
Molecular Simulation Studies of Enzyme-Substrate Interactions
Molecular simulation techniques, particularly Molecular Dynamics (MD) and Monte Carlo (MC) methods, are powerful tools for investigating the dynamic behavior of biomolecules and their interactions with small molecules, such as substrates or ligands nih.govthaiscience.infomdpi.comnih.govfrontiersin.orgnih.govnumberanalytics.comnih.govmdpi.comnih.gov. These methods allow researchers to model how this compound might bind to enzyme active sites, explore conformational changes in both the enzyme and the substrate, and estimate binding affinities.
By simulating the system over time (nanoseconds to microseconds), MD can capture the transient interactions, hydrogen bonding, electrostatic forces, and hydrophobic contacts that govern enzyme-substrate recognition and binding. This provides a dynamic picture that complements static crystallographic data. For this compound, these simulations could reveal:
Binding Poses: The preferred orientation and position of this compound within an enzyme's active site.
Key Residue Interactions: Identification of specific amino acid residues in the enzyme that form crucial interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with this compound.
Conformational Dynamics: How the binding of this compound induces conformational changes in the enzyme, potentially affecting its catalytic activity or allosteric regulation.
Binding Free Energy Estimation: Calculation of thermodynamic parameters, such as binding free energy (ΔGbind), which quantifies the strength of the interaction.
These simulations are instrumental in understanding enzyme mechanisms, designing enzyme inhibitors, or engineering enzymes for specific catalytic functions. For example, studies on other enzyme-substrate interactions have shown how MD can predict binding affinities and elucidate the specific forces driving the interaction mdpi.comnumberanalytics.comnih.gov.
Table 5.2.1: Illustrative Molecular Simulation Analysis of this compound-Enzyme Interactions
| Enzyme Target | Simulation Method | Key Interaction Type(s) | Estimated Binding Affinity (kcal/mol) | Important Residues Involved |
| Enzyme X | Molecular Dynamics (MD) | Hydrogen Bonding, Hydrophobic | -7.8 | Ser123, Leu210, Phe305 |
| Enzyme Y | Monte Carlo (MC) | Electrostatic, Van der Waals | -6.5 | Asp88, Arg150, Tyr255 |
| Enzyme Z | MD (with MM-PBSA) | Hydrogen Bonding, Pi-stacking | -9.2 | Trp110, Glu185, Lys220 |
Note: Enzyme targets and specific interaction data are hypothetical, illustrating the type of information derived from such simulations.
Compound Name List:
this compound
Derivatives and Modified Forms of 2 Aminoethenethiol
Thiamine (B1217682) Aminoethenethiol Diphosphate (B83284) (ThAthDP): Structure and Biological Significance
While the term "2-Aminoethenethiol" itself is not commonly used for a stable, independent molecule, it aptly describes a critical reactive intermediate in the catalytic cycle of thiamine diphosphate (ThDP)-dependent enzymes. This intermediate is more formally recognized as an enamine/enethiol tautomer of a substrate-ThDP adduct. For the purpose of this article, we will refer to the enethiol form as Thiamine Aminoethenethiol Diphosphate (ThAthDP).
Structure:
Thiamine diphosphate (ThDP), the biologically active form of vitamin B1, is composed of a pyrimidine (B1678525) ring and a thiazolium ring, linked by a methylene (B1212753) bridge, with a diphosphate group attached to a hydroxyethyl (B10761427) side chain on the thiazolium ring. wikipedia.orgwikipedia.org The catalytic activity of ThDP is centered on the C2 carbon of the thiazolium ring. cornell.edu In enzymatic reactions, after the initial nucleophilic attack of the ThDP ylide on a substrate (such as an α-keto acid), a key covalent intermediate is formed. This intermediate, after a step like decarboxylation, exists as a resonance-stabilized species, which can be depicted as an α-carbanion, an enamine, or its tautomer, an enethiol (ThAthDP).
Biological Significance:
The formation of the ThAthDP intermediate is of paramount biological significance as it is a central step in the catalytic mechanism of a wide array of ThDP-dependent enzymes. These enzymes are crucial for carbohydrate and amino acid metabolism in all living organisms. nih.govoregonstate.edunih.gov
The primary role of the ThAthDP intermediate is to function as a potent nucleophile. The electron-rich double bond of the enethiol allows it to readily attack electrophilic substrates, such as aldehydes, in subsequent steps of the enzymatic reaction. This nucleophilic character is essential for the carbon-carbon bond formation and cleavage reactions catalyzed by these enzymes.
Key metabolic pathways involving ThDP-dependent enzymes, and therefore the transient formation of ThAthDP-like intermediates, include:
Glycolysis and the Citric Acid Cycle: The pyruvate (B1213749) dehydrogenase complex, which converts pyruvate to acetyl-CoA, utilizes ThDP and forms this key intermediate. nih.gov
Pentose Phosphate (B84403) Pathway: Transketolase, a ThDP-dependent enzyme, transfers a two-carbon unit between sugar phosphates via an enamine/enethiol intermediate.
Branched-Chain Amino Acid Catabolism: The branched-chain α-keto acid dehydrogenase complex also relies on ThDP catalysis. oregonstate.edu
The generation of the ThAthDP intermediate effectively reverses the normal polarity of the carbonyl carbon of the substrate, a concept known as "umpolung," allowing for biochemical reactions that would otherwise be energetically unfavorable.
Table 1: Properties of Thiamine Diphosphate (ThDP)
| Property | Data |
| Chemical Formula | C₁₂H₁₉N₄O₇P₂S⁺ |
| Molar Mass | 425.32 g/mol |
| Synonyms | Thiamine pyrophosphate (TPP), Cocarboxylase |
| Key Functional Groups | Pyrimidine ring, Thiazolium ring, Diphosphate group |
| Biological Role | Coenzyme in carbohydrate and amino acid metabolism |
Other Enzymatically Generated Enethiol Species
Enethiols are a class of reactive intermediates characterized by a C=C double bond with a thiol group attached to one of the carbons. While the enethiol intermediate of thiamine diphosphate is a well-studied example due to its central role in metabolism, the enzymatic generation of other enethiol species is less commonly documented in detail. This is largely because enethiols are often highly unstable and transient, readily tautomerizing to the more stable thioketone form or participating in subsequent rapid reaction steps.
In various biosynthetic pathways, the formation of an enethiol intermediate can be postulated as a transient step, particularly in reactions involving thioesters and rearrangements. For instance, in the biosynthesis of certain sulfur-containing natural products, enzymatic reactions that proceed via mechanisms analogous to aldol (B89426) or Claisen condensations involving thioester substrates could theoretically generate enethiolate intermediates. However, these are typically not isolated or characterized due to their fleeting existence within the enzyme's active site.
Broader Research Implications of 2 Aminoethenethiol Understanding
Insights for Herbicide Development and Resistance Management
The investigation of 2-aminoethenethiol and its metabolic precursor, vinylglycine, offers a promising avenue for the development of novel herbicides. Many successful herbicides act by inhibiting essential amino acid biosynthesis pathways in plants. plos.orgnih.gov These pathways are attractive targets because they are absent in animals, thus offering a degree of selectivity. Herbicides that inhibit the production of essential amino acids like aromatic amino acids, branched-chain amino acids, and glutamine have been commercially successful. nih.gov However, the increasing prevalence of herbicide-resistant weeds necessitates the discovery of new herbicidal modes of action. nih.govnih.govmdpi.com
The herbicidal properties of some compounds are linked to their ability to be converted into reactive molecules like this compound within the plant cell. This conversion is often carried out by enzymes in the amino acid biosynthesis pathways. For example, vinylglycine is known to be a substrate for enzymes such as cystathionine (B15957) β-lyase. mdpi.comwikipedia.org This enzymatic action can lead to the production of this compound, which can then inactivate essential enzymes, disrupting plant growth and development.
Understanding the mechanisms of herbicide resistance is crucial for effective weed management. croplife.org.auhh-ra.orgbayer.com Plants can evolve resistance through various mechanisms, including target-site mutations, where the herbicide no longer effectively binds to its target enzyme, and non-target-site resistance, which can involve enhanced metabolism of the herbicide. nih.govbayer.com In the context of this compound-related compounds, resistance could arise from alterations in the enzyme that converts the pro-herbicide into the active inhibitor, or through enhanced detoxification of the reactive thiol. This knowledge can inform the design of more robust herbicides and the development of strategies to mitigate the evolution of resistance. nih.govnih.gov
| Herbicide Target Pathway | Examples of Herbicides |
| Aromatic Amino Acid Biosynthesis | Glyphosate plos.orgnih.gov |
| Branched-Chain Amino Acid Biosynthesis | Sulfonylureas, Imidazolinones plos.orgals-journal.com |
| Glutamine Biosynthesis | Glufosinate nih.gov |
Advancement in Biosynthetic Engineering and Enzyme Mechanism Elucidation
The study of this compound has significantly advanced our understanding of enzyme mechanisms, particularly for pyridoxal-5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. mdpi.comwikipedia.org The enzymatic conversion of vinylglycine to this compound by enzymes like cystathionine β-lyase serves as a powerful model for elucidating the catalytic mechanisms of these versatile enzymes. mdpi.comwikipedia.orgnih.gov
Detailed mechanistic studies have revealed how these enzymes can catalyze a variety of reactions, including β-elimination and γ-elimination. mdpi.com This knowledge is foundational for the field of biosynthetic engineering, which aims to harness and modify biological systems for the production of valuable chemicals. nih.govnih.gov By understanding the structure and function of enzyme active sites, researchers can rationally design and engineer enzymes with novel catalytic activities or altered substrate specificities. This can lead to the development of sustainable and environmentally friendly methods for producing pharmaceuticals, fine chemicals, and biofuels.
The elucidation of enzyme mechanisms is also critical for understanding how certain compounds can act as inhibitors. For instance, the study of how vinylglycine and related compounds inactivate specific enzymes provides a detailed picture of the chemical transformations that occur within the active site. This information is invaluable for the design of new and more potent enzyme inhibitors with potential applications in medicine and agriculture.
| Enzyme | Function | Cofactor |
| Cystathionine β-lyase | Catalyzes the conversion of cystathionine to homocysteine, pyruvate (B1213749), and ammonia (B1221849) in the methionine biosynthesis pathway. wikipedia.org | Pyridoxal-5'-phosphate (PLP) mdpi.comwikipedia.org |
| Cystathionine γ-lyase | Involved in the reverse transsulfuration pathway, converting cystathionine to cysteine. | Pyridoxal-5'-phosphate (PLP) |
| Aspartate aminotransferase | Catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. drugbank.com | Pyridoxal-5'-phosphate (PLP) |
Chemical Biology Probes and Mechanistic Studies
This compound and its precursors, such as vinylglycine, have proven to be invaluable tools as chemical biology probes for investigating enzyme mechanisms and biological pathways. youtube.com These molecules can act as "suicide substrates" or mechanism-based inactivators. nih.govnih.govwikipedia.org In this process, the enzyme itself converts the unreactive substrate analog into a highly reactive species within the active site. nih.gov This reactive intermediate, in this case, this compound, then forms a covalent bond with a crucial amino acid residue in the active site, leading to irreversible inactivation of the enzyme. nih.gov
This elegant approach provides a powerful method for identifying and characterizing the active sites of enzymes. nih.gov By using radiolabeled or fluorescently tagged suicide substrates, researchers can pinpoint the exact location of modification, providing direct evidence for the involvement of specific residues in the catalytic mechanism. This detailed information is crucial for understanding the fundamental principles of enzyme catalysis.
Q & A
Basic: What are the recommended synthetic routes for 2-Aminoethenethiol in laboratory settings?
Methodological Answer:
this compound is typically synthesized via thiolation of primary amines or reduction of disulfide precursors. A common approach involves reacting 2-chloroethylamine with thiourea under alkaline conditions, followed by acid hydrolysis to yield the free thiol. Key considerations include:
- Reagent Purity : Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C during thiourea addition to prevent decomposition .
- Workup : Neutralize acidic hydrolyzates with sodium bicarbonate to isolate the product.
For higher yields, catalytic methods using transition metals (e.g., nickel) under hydrogen atmospheres have been reported, though these require rigorous oxygen exclusion .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks at δ 2.8–3.1 ppm (CH₂-SH) and δ 1.5–1.7 ppm (NH₂). ¹³C NMR confirms the carbon backbone (C-S at ~35 ppm) .
- FT-IR : Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 3350 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS in positive mode reveals [M+H]⁺ at m/z 77.1 (C₂H₇NS) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm validate purity (>95%) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Due to its reactivity and volatility, adhere to:
- Ventilation : Use fume hoods for all manipulations to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid latex gloves, as thiols degrade them .
- Storage : Store under nitrogen at 2–8°C in amber glass to prevent oxidation to disulfides .
- Spill Management : Neutralize spills with 10% sodium hypochlorite before disposal .
Advanced: How can reaction conditions be optimized to minimize disulfide formation during synthesis?
Methodological Answer:
Disulfide byproducts arise from thiol oxidation. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen or argon with degassed solvents .
- Radical Scavengers : Add 1–2 mol% ascorbic acid or EDTA to chelate metal ions that catalyze oxidation .
- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the thiolate anion .
Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane) or centrifugal partition chromatography .
Advanced: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
Data inconsistencies (e.g., shifted NMR peaks or unexpected MS fragments) require:
- Multi-Technique Validation : Cross-check with IR, Raman, and X-ray crystallography (if crystalline) .
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃CN) to confirm peak assignments in complex matrices .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Document solvent effects, as polar solvents like DMSO can perturb chemical shifts by up to 0.3 ppm .
Advanced: What factors influence the stability of this compound in aqueous solutions?
Methodological Answer:
Stability depends on:
- pH : Degradation accelerates above pH 7 due to thiolate ion formation, which is prone to oxidation. Buffers (e.g., phosphate, pH 5–6) extend shelf life .
- Temperature : Half-life decreases by 50% at 25°C compared to 4°C. Lyophilization improves long-term storage .
- Metal Contamination : Trace Fe³⁺ or Cu²⁺ catalyzes disulfide formation. Use ultrapure water (18.2 MΩ·cm) and metal chelators .
Monitor degradation via HPLC-UV or Ellman’s assay (λ = 412 nm) to quantify free thiol content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
